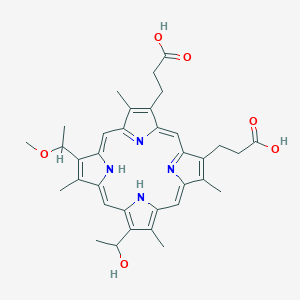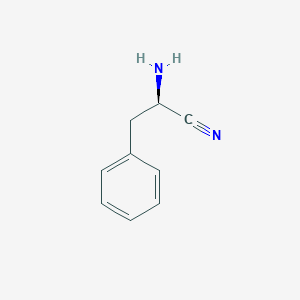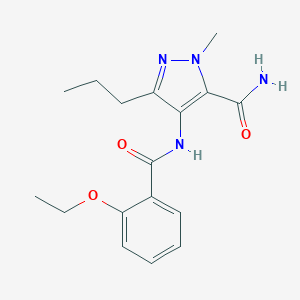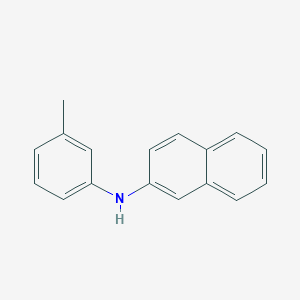![molecular formula C11H10Cl2N2O2 B186238 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione CAS No. 5303-32-2](/img/structure/B186238.png)
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer treatment. CP-31398 has been found to have a unique mechanism of action that allows it to target and inhibit cancer cells specifically, while leaving healthy cells unharmed. In
Mécanisme D'action
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione works by binding to the p53 protein, a tumor suppressor that is often mutated or inactive in cancer cells. By binding to p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to stabilize the protein and activate its tumor suppressor function. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unharmed.
Effets Biochimiques Et Physiologiques
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects. In addition to its ability to activate p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation. 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has also been found to induce autophagy, a process that allows cells to recycle damaged or dysfunctional components.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is its specificity for cancer cells, which allows it to target cancer cells while leaving healthy cells unharmed. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. However, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. Finally, there is a need for more in vivo studies to determine the efficacy of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione in treating various types of cancer.
Méthodes De Synthèse
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with methyl acrylate, followed by a series of reactions that ultimately lead to the formation of the pyrrolidine-2,5-dione ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also shown promising results, with 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione reducing tumor growth in mice models of breast and colon cancer. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Propriétés
Numéro CAS |
5303-32-2 |
|---|---|
Nom du produit |
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione |
Formule moléculaire |
C11H10Cl2N2O2 |
Poids moléculaire |
273.11 g/mol |
Nom IUPAC |
1-[(3,4-dichloroanilino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-8-2-1-7(5-9(8)13)14-6-15-10(16)3-4-11(15)17/h1-2,5,14H,3-4,6H2 |
Clé InChI |
BVGDNJFFPVLWNB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)










